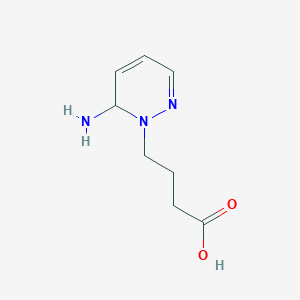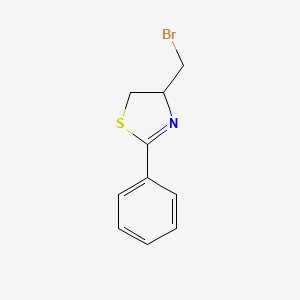![molecular formula C20H23BrO B14271363 2-Bromo-1-(4'-hexyl[1,1'-biphenyl]-4-yl)ethan-1-one CAS No. 138794-95-3](/img/structure/B14271363.png)
2-Bromo-1-(4'-hexyl[1,1'-biphenyl]-4-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(4’-hexyl[1,1’-biphenyl]-4-yl)ethan-1-one is an organic compound that belongs to the class of brominated ketones. This compound features a bromine atom attached to the ethanone group, which is further connected to a biphenyl structure with a hexyl substituent. The presence of the bromine atom and the biphenyl structure makes this compound interesting for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4’-hexyl[1,1’-biphenyl]-4-yl)ethan-1-one typically involves the bromination of a precursor compound. One common method is the bromination of 1-(4’-hexyl[1,1’-biphenyl]-4-yl)ethan-1-one using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through recrystallization or column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-(4’-hexyl[1,1’-biphenyl]-4-yl)ethan-1-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether are typical reducing conditions.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid are common oxidizing conditions.
Major Products
Nucleophilic Substitution: Substituted ethanones with various functional groups replacing the bromine atom.
Reduction: Corresponding alcohols.
Oxidation: Carboxylic acids or other oxidized derivatives.
Applications De Recherche Scientifique
2-Bromo-1-(4’-hexyl[1,1’-biphenyl]-4-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including liquid crystals and polymers.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-(4’-hexyl[1,1’-biphenyl]-4-yl)ethan-1-one depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In biological systems, the compound may interact with cellular targets, leading to various biological effects. The exact molecular targets and pathways involved can vary based on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-1-(4-methoxyphenyl)ethan-1-one: Similar structure but with a methoxy group instead of a hexyl group.
2-Bromo-1-(4-methylphenyl)ethan-1-one: Similar structure but with a methyl group instead of a hexyl group.
2-Bromo-1-(4-nitrophenyl)ethan-1-one: Similar structure but with a nitro group instead of a hexyl group.
Uniqueness
The uniqueness of 2-Bromo-1-(4’-hexyl[1,1’-biphenyl]-4-yl)ethan-1-one lies in its hexyl-substituted biphenyl structure, which can impart distinct physical and chemical properties compared to other similar compounds
Propriétés
Numéro CAS |
138794-95-3 |
|---|---|
Formule moléculaire |
C20H23BrO |
Poids moléculaire |
359.3 g/mol |
Nom IUPAC |
2-bromo-1-[4-(4-hexylphenyl)phenyl]ethanone |
InChI |
InChI=1S/C20H23BrO/c1-2-3-4-5-6-16-7-9-17(10-8-16)18-11-13-19(14-12-18)20(22)15-21/h7-14H,2-6,15H2,1H3 |
Clé InChI |
VDSLVWSHNVEIQS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


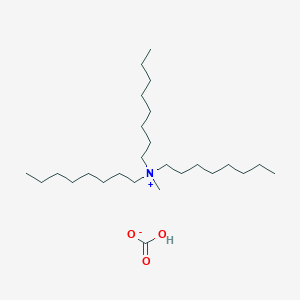
![Phenyl [(2-phenylacetamido)methyl]phosphonate](/img/structure/B14271294.png)


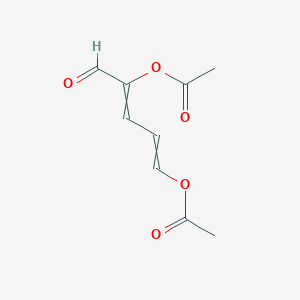
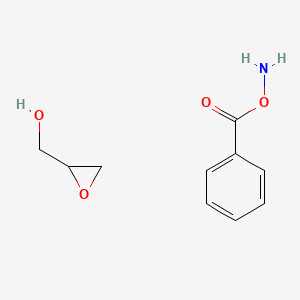
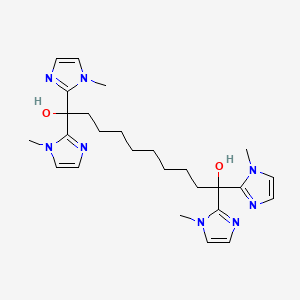
![Acetic acid;[5-butoxy-5-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B14271337.png)
![2-[(1,3-Thiazolidin-2-yl)sulfanyl]ethan-1-amine](/img/structure/B14271343.png)
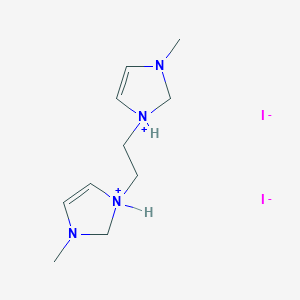
![5-[2-(2-Hydroxy-4-nitrophenyl)hydrazinylidene]-6-oxo-5,6-dihydronaphthalene-2-sulfonamide](/img/structure/B14271359.png)

